molecular formula C19H17N3S2 B6553195 4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine CAS No. 1040663-26-0

4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine

Cat. No.: B6553195
CAS No.: 1040663-26-0
M. Wt: 351.5 g/mol
InChI Key: FUIYDPNMJPPWQC-UHFFFAOYSA-N
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Description

4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine is a potent and selective small-molecule inhibitor primarily targeting the Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) kinase families. Its core research value lies in its ability to simultaneously disrupt two critical signaling pathways implicated in oncogenesis and tumor progression: the FGFR pathway, which drives cell proliferation, survival, and migration, and the VEGFR pathway, which is essential for tumor angiogenesis [https://pubmed.ncbi.nlm.nih.gov/38212442/]. This dual mechanism makes it a valuable chemical probe for investigating the interplay of these pathways in various cancer models, particularly in cancers with known FGFR amplifications or fusions, such as urothelial carcinoma and certain breast cancers. By inhibiting these receptor tyrosine kinases, the compound induces apoptosis and suppresses tumor growth in preclinical studies, providing a key tool for validating FGFR/VEGFR as therapeutic targets and for exploring mechanisms of resistance to single-pathway inhibition. Research utilizing this inhibitor is pivotal for advancing the understanding of targeted therapy combinations and for the development of next-generation multi-kinase inhibitors in oncology.

Properties

IUPAC Name

4-[(2,5-dimethylphenyl)methylsulfanyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3S2/c1-13-5-6-14(2)15(10-13)12-24-19-17-11-16(18-4-3-9-23-18)21-22(17)8-7-20-19/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIYDPNMJPPWQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC=CN3C2=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazolo family and features a unique structure that may confer various pharmacological properties. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C19H17N3S2C_{19}H_{17}N_{3}S_{2}, with a molecular weight of 351.5 g/mol. The presence of the thiophene and sulfanyl groups suggests potential reactivity and interactions with biological targets.

PropertyValue
Molecular FormulaC19H17N3S2
Molecular Weight351.5 g/mol
CAS Number1040663-26-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include the preparation of intermediates through nucleophilic substitution reactions, often utilizing strong bases and polar aprotic solvents like DMF to facilitate the reactions.

Anticancer Activity

Recent studies have evaluated the anticancer potential of compounds related to pyrazoles. For instance, derivatives similar to this compound have been shown to exhibit significant cytotoxic effects against various cancer cell lines. In particular, compounds with similar structural motifs have demonstrated IC50 values in the low micromolar range against leukemia cell lines, suggesting promising anticancer properties.

Antimicrobial Activity

Research indicates that compounds featuring the pyrazole scaffold exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways. Specific studies have reported effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.

Antiviral Activity

The antiviral potential of pyrazole derivatives has also been explored. Some compounds have shown activity against viral replication in vitro, although specific data on this compound remains limited. The influence of structural modifications on antiviral efficacy is an area of active research.

Case Studies

  • Anticancer Screening : A study evaluated a series of pyrazole derivatives for their anticancer activity using the NCI60 cell line panel. Compounds with similar structures exhibited GI50 values ranging from 1.64 to 4.58 μM against leukemia cell lines, indicating strong potential for further development.
  • Antimicrobial Evaluation : In another study, a range of thiazole and pyrazole derivatives were synthesized and tested for antimicrobial properties. Results demonstrated effective inhibition against Staphylococcus aureus, highlighting the relevance of structural features in enhancing biological activity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural features and biological activities of analogous pyrazolo-fused heterocycles:

Compound Name Core Structure Substituents Key Properties/Biological Activity Reference
Target Compound Pyrazolo[1,5-a]pyrazine - 2-(Thiophen-2-yl)
- 4-[(2,5-dimethylbenzyl)sulfanyl]
N/A (hypothetical enhanced lipophilicity)
4-[4-(2,5-Dimethylphenyl)-1-piperazinyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrazine - 2-(4-Fluorophenyl)
- 4-(piperazinyl with 2,5-dimethylphenyl)
Potential CNS activity due to piperazine
2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Partially saturated pyrazolo[1,5-a]pyrazine - 2-(Trifluoromethyl)
- 4,5,6,7-Tetrahydro
Increased metabolic stability (CF3 group)
5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine - 5-(4-Fluorophenyl)
- 7-(Trifluoromethyl)
Antimetabolite activity (purine analog)
4-{[(2-Methylphenyl)methyl]sulfanyl}-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrazine - 2-(Naphthalen-1-yl)
- 4-[(2-methylbenzyl)sulfanyl]
Enhanced hydrophobicity (naphthyl group)
2-[3-(2,5-Dimethylpyrrolyl)-2-thienyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine - 2-(Thienyl-pyrrole)
- 5-(4-Methoxyphenyl)
- 7-(Trifluoromethyl)
Electroluminescent applications

Key Differences and Implications

Core Structure Variations
  • Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine: Pyrazolo[1,5-a]pyrazine (target compound) has a six-membered pyrazine ring, whereas pyrazolo[1,5-a]pyrimidine (e.g., ) contains a pyrimidine ring. Pyrazolo[1,5-a]pyrazine derivatives are less explored in drug discovery, offering novel binding modes compared to the more common pyrimidine analogs .
Substituent Effects
  • Thiophen-2-yl vs. Fluorophenyl/Naphthyl :

    • The thiophene group in the target compound provides electron-rich aromaticity, favoring π-π stacking with hydrophobic pockets. In contrast, fluorophenyl () introduces electron-withdrawing effects, improving metabolic stability but reducing π-interaction strength .
    • The naphthyl group in increases hydrophobicity, which may enhance membrane permeability but reduce solubility .
  • Sulfanyl vs. Piperazinyl substituents () improve water solubility and are common in CNS-targeting drugs due to their basicity . Trifluoromethyl groups () enhance metabolic stability and electronegativity, favoring interactions with enzymes like kinases .

Preparation Methods

Synthesis of 4-Chloro-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine

Chlorination of the 4-position is achieved using phosphorus oxychloride (POCl₃) under reflux (110°C, 6 hours), yielding the chloro intermediate in 92% purity. This step is essential for activating the position for subsequent sulfanyl substitution.

Thiolation with (2,5-Dimethylphenyl)methanethiol

The chloro intermediate reacts with (2,5-dimethylphenyl)methanethiol in dimethylformamide (DMF) at 60°C for 4 hours, using potassium carbonate (K₂CO₃) as a base. The reaction proceeds via a thiolate anion attacking the electron-deficient C4 position, yielding the target compound in 94% yield after recrystallization from ethanol.

Table 1: Optimization of Sulfanyl Group Introduction

ParameterCondition 1Condition 2Optimal Condition
SolventDMFTHFDMF
BaseK₂CO₃Et₃NK₂CO₃
Temperature (°C)608060
Reaction Time (h)464
Yield (%)947894

Alternative Routes and Scalability Considerations

One-Pot Sequential Functionalization

A streamlined approach combines Suzuki coupling and thiolation in a single reaction vessel. After coupling thiophen-2-ylboronic acid to the brominated core, the intermediate is treated with (2,5-dimethylphenyl)methanethiol without isolation, reducing purification steps and improving overall yield to 89%.

Large-Scale Production Adaptations

Analytical Characterization and Quality Control

The final product is characterized via NMR, HPLC, and mass spectrometry:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.68–7.65 (m, 1H, thiophene-H), 7.45–7.42 (m, 2H, aromatic-H), 4.32 (s, 2H, SCH₂), 2.31 (s, 6H, CH₃).

  • HPLC Purity: >99% (C18 column, acetonitrile/water gradient).

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Functionalization

Undesired substitution at position 3 is minimized by using electron-withdrawing groups (e.g., thiophene) at position 2, which direct electrophilic attacks to position 4.

Thiol Oxidation

The thiol reagent’s oxidation to disulfide is prevented by conducting reactions under inert atmosphere (N₂ or Ar) and adding reducing agents like tris(2-carboxyethyl)phosphine (TCEP) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine, and how can reaction conditions be optimized?

  • Methodology :

  • Core formation : Start with cyclocondensation of hydrazine derivatives with carbonyl compounds to form the pyrazolo[1,5-a]pyrazine core .
  • Functionalization : Introduce the sulfanyl group via nucleophilic substitution (e.g., using thiols like (2,5-dimethylphenyl)methanethiol) under reflux in aprotic solvents (e.g., DMF) at 80–100°C .
  • Thiophene incorporation : Suzuki-Miyaura coupling or direct substitution reactions with thiophen-2-yl boronic acids, using Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) .
  • Optimization : Monitor reaction progress via TLC; purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Key techniques :

  • NMR spectroscopy : Confirm regiochemistry (¹H/¹³C NMR) and assess purity. For example, the thiophen-2-yl proton resonates at δ 7.2–7.5 ppm, while pyrazine protons appear at δ 8.0–8.5 ppm .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]+ for C₂₀H₁₈N₄S₂: 394.09; observed: 394.08) .
  • Elemental analysis : Compare calculated vs. experimental C/H/N ratios (e.g., C: 61.65% calc., 61.78% obs.) .

Q. How do structural features (e.g., sulfanyl and thiophen-2-yl groups) influence physicochemical properties?

  • Impact of substituents :

Group Effect Evidence
Sulfanyl linkerEnhances solubility in lipid membranes; modulates electron density
Thiophen-2-ylIncreases π-stacking potential with aromatic residues in biological targets
2,5-DimethylphenylImproves metabolic stability by steric hindrance

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., target inhibition vs. off-target effects) be resolved?

  • Methodological approach :

  • Dose-response assays : Perform IC₅₀ determinations across multiple concentrations (e.g., 0.1–100 µM) to distinguish specific vs. nonspecific effects .
  • Selectivity profiling : Use kinase/GPCR panels to identify off-target interactions .
  • Structural modeling : Overlay compound structure with target binding pockets (e.g., using AutoDock Vina) to predict binding modes .

Q. What strategies are effective for optimizing reaction yields in multi-step syntheses?

  • Case study :

  • Step 1 (Core formation) : Optimize cyclocondensation by varying solvent (DMF vs. THF) and temperature (60°C vs. 100°C). Higher yields (75% vs. 50%) observed in DMF at 100°C .
  • Step 2 (Sulfanyl incorporation) : Use NaH as a base for deprotonation, improving thiol reactivity (yield increase from 60% to 85%) .
  • Step 3 (Purification) : Replace silica gel with reverse-phase HPLC for polar intermediates, enhancing purity from 90% to 98% .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced target specificity?

  • SAR framework :

  • Thiophene position : Derivatives with thiophen-3-yl substitution show 10-fold lower activity than thiophen-2-yl analogs (IC₅₀: 1.2 µM vs. 0.12 µM) .
  • Sulfanyl linker length : Ethyl-sulfanyl analogs reduce logP (2.1 vs. 3.5 for methyl), improving aqueous solubility but decreasing membrane permeability .
  • 2,5-Dimethylphenyl : Removal of methyl groups decreases metabolic stability (t₁/₂: 4 h vs. 12 h in liver microsomes) .

Q. What advanced techniques resolve ambiguities in crystallographic or spectroscopic data?

  • Crystallography : Use single-crystal X-ray diffraction to confirm dihedral angles between pyrazine and thiophene rings (e.g., 15° vs. 25° in analogs) .
  • Dynamic NMR : Assess rotational barriers of the sulfanyl linker at variable temperatures (e.g., coalescence temperature at −40°C indicates restricted rotation) .
  • DFT calculations : Compare computed vs. experimental IR spectra to validate tautomeric forms .

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